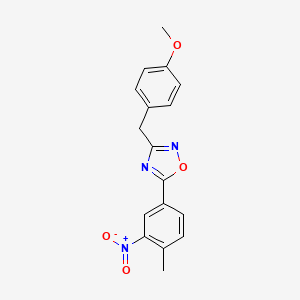

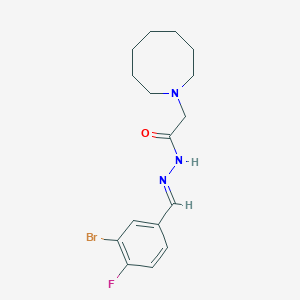

![molecular formula C13H19N5O B5579015 N~3~-(5-ethylpyrazolo[1,5-a]pyrimidin-7-yl)-N~1~,N~3~-dimethyl-beta-alaninamide](/img/structure/B5579015.png)

N~3~-(5-ethylpyrazolo[1,5-a]pyrimidin-7-yl)-N~1~,N~3~-dimethyl-beta-alaninamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related pyrazolo[1,5-a]pyrimidine derivatives often involves palladium-catalyzed Suzuki coupling reactions or other novel synthetic routes designed for efficient production. For example, a method involving palladium-catalyzed Suzuki coupling of aryl bromide with heteroaryl boronate ester has been developed for the synthesis of a highly selective CRF1 antagonist, demonstrating the versatility and efficiency of such approaches in synthesizing complex pyrazolo[1,5-a]pyrimidine derivatives (Kumar et al., 2003).

Molecular Structure Analysis

Studies on the molecular structure of pyrazolo[1,5-a]pyrimidine derivatives have revealed insights into their crystalline forms and hydrogen bonding patterns. For instance, research on 7-amino-5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidine and its monohydrate variant has shown that these molecules can link into chains or three-dimensional frameworks through hydrogen bonds, indicating the potential for diverse molecular interactions and structural configurations (Portilla et al., 2006).

Chemical Reactions and Properties

Pyrazolo[1,5-a]pyrimidines have been found to participate in various chemical reactions, enabling the synthesis of new compounds with potential therapeutic applications. For example, the reaction of ammonium acetate with ethyl 7-dimethylaminovinylpyrazolo[1,5-a]pyrimidine-6-carboxylates leads to pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones, showcasing the reactivity and versatility of these compounds in generating novel chemical entities (Bruni et al., 1994).

Physical Properties Analysis

The physical properties of pyrazolo[1,5-a]pyrimidine derivatives, such as solubility, melting points, and crystalline structure, are crucial for understanding their behavior in various conditions. These properties are often determined through X-ray crystallography and other analytical techniques, providing insights into the compound's suitability for further development and application.

Chemical Properties Analysis

The chemical properties of these compounds, including acidity, basicity, reactivity with various chemical agents, and stability under different conditions, are essential for their application in medicinal chemistry and other fields. Investigations into these aspects have led to the discovery of compounds with non-ulcerogenic activity, highlighting the potential for developing new therapeutic agents with improved safety profiles (Auzzi et al., 1983).

Wissenschaftliche Forschungsanwendungen

Reactivity and Synthesis

N3-(5-ethylpyrazolo[1,5-a]pyrimidin-7-yl)-N1,N3-dimethyl-beta-alaninamide and its derivatives have been the subject of various studies focusing on their reactivity and synthesis. For instance, Bruni et al. (1994) explored the reactivity of similar pyrazolo[1,5-a]pyrido[3,4-e]pyrimidines, highlighting the potential of these compounds in the synthesis of benzodiazepine receptor ligands (Bruni et al., 1994).

Biological Activities and Potential Applications

These compounds have also been explored for their biological activities. Notably, Auzzi et al. (1983) synthesized various pyrazolo[1,5-a]pyrimidines and found that certain derivatives exhibited significant anti-inflammatory properties without ulcerogenic activity, suggesting their potential as nonsteroidal anti-inflammatory drugs (Auzzi et al., 1983).

Anticancer and Anti-5-lipoxygenase Agents

The versatility of these compounds extends to anticancer and anti-5-lipoxygenase activities. Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives and evaluated their cytotoxic and 5-lipoxygenase inhibition activities, uncovering promising results in terms of both structure-activity relationships and potential therapeutic applications (Rahmouni et al., 2016).

Radioligand Imaging

Dollé et al. (2008) reported on the synthesis of a specific 2-phenylpyrazolo[1,5-a]pyrimidineacetamide for use in radioligand imaging with PET, demonstrating the potential of these compounds in diagnostic imaging (Dollé et al., 2008).

Pharmaceutical Applications

Li et al. (2016) discussed the design and synthesis of 3-aminopyrazolo[3,4-d]pyrimidinones, exploring their role as phosphodiesterase 1 inhibitors with potential applications in treating cognitive deficits associated with various neurological and psychiatric diseases (Li et al., 2016).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-[(5-ethylpyrazolo[1,5-a]pyrimidin-7-yl)-methylamino]-N-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N5O/c1-4-10-9-13(17(3)8-6-12(19)14-2)18-11(16-10)5-7-15-18/h5,7,9H,4,6,8H2,1-3H3,(H,14,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCIXYODOLVYUAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=CC=NN2C(=C1)N(C)CCC(=O)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N~3~-(5-ethylpyrazolo[1,5-a]pyrimidin-7-yl)-N~1~,N~3~-dimethyl-beta-alaninamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S*,4S*)-1-[3-(dimethylamino)-1,2,4-thiadiazol-5-yl]-4-methylpiperidine-3,4-diol](/img/structure/B5578948.png)

![N-(3-chloro-4-methoxyphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5578952.png)

![3-isobutyl-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]-5-isoxazolecarboxamide](/img/structure/B5578980.png)

![7-fluoro-3-{2-[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]-2-oxoethyl}-2-methyl-1H-indole](/img/structure/B5578987.png)

![N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5578992.png)

![3-(1H-tetrazol-5-ylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5578993.png)

![2-methyl-4-(3-{[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]carbonyl}phenyl)-2-butanol](/img/structure/B5578996.png)

![3-chloro-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5579006.png)

![9-[(5-ethylpyridin-2-yl)methyl]-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5579020.png)